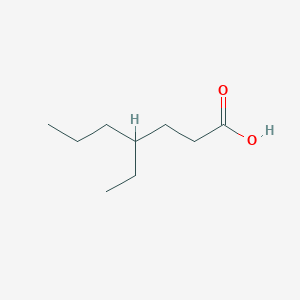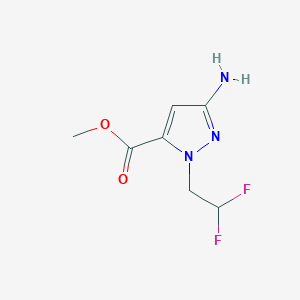
Acetic acid, chloro-, isobutyl ester
概要
説明
Acetic acid, chloro-, isobutyl ester, also known as Isobutyl chloroacetate, is a chemical compound with the formula C6H11ClO2 . It is a derivative of acetic acid where an isobutyl group is attached to the acetic acid molecule through an ester linkage .
Synthesis Analysis
The synthesis of esters like Acetic acid, chloro-, isobutyl ester can be accomplished through esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of Acetic acid, chloro-, isobutyl ester consists of a six-carbon backbone. The molecule has a chlorine atom attached to one of the carbons and an ester functional group attached to another carbon .Chemical Reactions Analysis
Esters, including Acetic acid, chloro-, isobutyl ester, typically undergo reactions where the alkoxy (OR′) group of an ester is replaced by another group . One such reaction is hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst .科学的研究の応用
1. Industrial Applications
Acetic acid, chloro-, isobutyl ester, commonly known as isobutyl acetate, has several industrial applications. It is used in the synthesis of various esters through liquid-phase esterification reactions. These esters are significant in industries producing environmentally friendly solvents, flavors, pharmaceuticals, plasticizers, and cosmetics. For instance, the study by Izci and Bodur (2007) investigated the kinetics of esterification of acetic acid with isobutanol, highlighting its importance in the production of organic ester products (Izci & Bodur, 2007).
2. Catalysis Research
Research has focused on catalysis involving ester compounds. For example, Hu et al. (1993) explored the catalysis of ester reactions using heteropolyacids, which significantly impacts the production of esters like isobutyl acetate (Hu, Hashimoto, Okuhara & Misono, 1993). Additionally, Wang Yun-fang (2005) conducted studies on the synthesis of isobutyl acetate using chitosan sulfate as a catalyst, emphasizing the diversity of catalysts used in ester synthesis (Wang Yun-fang, 2005).
3. Bioengineering and Biocatalysis
In bioengineering, isobutyl acetate's synthesis has been explored using microbial systems. Rodriguez, Tashiro, and Atsumi (2014) engineered Escherichia coli to produce isobutyl acetate, showcasing its potential in renewable chemical production (Rodriguez, Tashiro & Atsumi, 2014). Tai, Xiong, and Zhang (2015) further advanced this approach by engineering E. coli for the total biosynthesis of medium-chain esters like isobutyl acetate directly from glucose (Tai, Xiong & Zhang, 2015).
4. Environmental Applications
Isobutyl acetate also finds applications in environmental studies. Zheng, Liu, and Hu (2020) investigated residues and dietary risk assessments of various compounds, including 2,4-D isooctyl ester, in agricultural contexts, highlighting the environmental impact and safety considerations of such esters (Zheng, Liu & Hu, 2020).
作用機序
The mechanism of action for the formation of esters involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst . The carbonyl oxygen of the acid is protonated, which increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by the alcohol .
Safety and Hazards
While specific safety data for Acetic acid, chloro-, isobutyl ester was not found, safety data for similar compounds, such as n-butyl acetate, suggest that esters can be flammable and may cause drowsiness or dizziness . They should be used only in well-ventilated areas and kept away from heat, sparks, open flames, and hot surfaces .
将来の方向性
Esters, including Acetic acid, chloro-, isobutyl ester, have a broad range of applications in various fields. They are important pharmaceutical intermediates and are used in synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these versatile compounds .
特性
IUPAC Name |
2-methylpropyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGCJQBBHYWZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158199 | |
| Record name | Acetic acid, chloro-, isobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13361-35-8 | |
| Record name | Acetic acid, chloro-, isobutyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutyl chloroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404439 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, chloro-, isobutyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLPROPYL 2-CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CPJ78Q243 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)









![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)

![2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B3046945.png)
